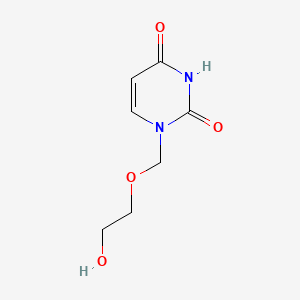

1-((2-Hydroxyethoxy)methyl)uracil

Description

Structural Context within Pyrimidine (B1678525) Nucleobase Derivatives

1-((2-Hydroxyethoxy)methyl)uracil is classified as a pyrimidine nucleobase derivative. Its core structure consists of a uracil (B121893) ring, which is a pyrimidine, bonded to an acyclic side chain at the N1 position. This side chain, a (2-hydroxyethoxy)methyl group, is a key feature that distinguishes it from naturally occurring nucleosides, which possess a cyclic sugar moiety (ribose or deoxyribose).

The defining characteristic of this compound is its acyclic nature, meaning the sugar-like side chain lacks a ring structure. This flexibility allows for different conformational possibilities compared to the rigid structure of natural nucleosides. This structural alteration is fundamental to its biological activity and its role as a subject of research in medicinal chemistry.

Foundational Relevance in Contemporary Medicinal Chemistry and Molecular Biology

In medicinal chemistry, this compound and its derivatives are of significant interest. While the compound itself may exhibit limited biological activity, it serves as a crucial scaffold for the synthesis of more complex and potent molecules. researchgate.net For instance, the introduction of various substituents to the uracil base can modulate the compound's biological profile.

Its relevance in molecular biology stems from its role as a mimic of natural nucleosides. nih.gov Enzymes involved in nucleic acid synthesis can recognize and process these analogues, leading to a range of biological effects. This mimicry is the basis for the development of antiviral and anticancer agents, where the incorporation of such analogues can disrupt viral replication or cell division. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 186.17 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Historical Development of Acyclic Nucleoside Analogues

The field of acyclic nucleoside analogues gained significant momentum with the discovery of Acyclovir (B1169) in the mid-1970s. wikipedia.org Acyclovir, an acyclic guanosine (B1672433) analogue, demonstrated high selectivity and low cytotoxicity, heralding a new era in antiviral therapy. wikipedia.org This breakthrough spurred further research into modifying the structure of natural nucleosides to create novel therapeutic agents. nih.gov

The central hypothesis driving this research was that by altering the sugar moiety of a nucleoside, it would be possible to create compounds that could be recognized by viral or cellular enzymes and, upon incorporation into DNA or RNA, would terminate the replication process. nih.gov This "chain terminator" approach proved to be highly successful, leading to the development of numerous antiviral drugs. nih.gov

The synthesis of various acyclic nucleoside analogues, including those with a uracil base, became a focus of research. researchgate.net Scientists explored different acyclic side chains and modifications to the nucleobase to investigate the structure-activity relationships and to develop compounds with improved efficacy and pharmacokinetic properties. The pioneering work in this area laid the groundwork for the development of a wide range of antiviral and other therapeutic nucleoside analogues that are in clinical use today. researchgate.net

Structure

3D Structure

Properties

CAS No. |

78097-04-8 |

|---|---|

Molecular Formula |

C7H10N2O4 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H10N2O4/c10-3-4-13-5-9-2-1-6(11)8-7(9)12/h1-2,10H,3-5H2,(H,8,11,12) |

InChI Key |

YDYOYUPJKSJCMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)COCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Diversification of 1 2 Hydroxyethoxy Methyl Uracil Analogues

Established Synthetic Pathways for N1-Substituted Uracil (B121893) Derivatives

The selective introduction of substituents at the N1 position of the uracil ring is a cornerstone for the synthesis of 1-((2-hydroxyethoxy)methyl)uracil and its analogues. Several established methods are routinely employed to achieve this regioselectivity.

Condensation Reactions of Uracil Moieties

Condensation reactions represent a fundamental approach to constructing the core structure of N1-substituted uracil derivatives. A common method involves the reaction of a silylated uracil derivative with an appropriate electrophile. For instance, the synthesis of acyclic nucleosides like 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-5-benzyluracil has been achieved through the direct coupling of bis(trimethylsilyl)-5-benzyluracil with a corresponding chloromethyl ether. nih.gov This is followed by the removal of the protecting silyl (B83357) groups to yield the final product. nih.gov Another classical method for uracil synthesis is the condensation of malic acid with urea (B33335) in the presence of fuming sulfuric acid. wikipedia.org Furthermore, the condensation of ethyl acetoacetate (B1235776) with urea is a well-established method for producing 6-methyluracil (B20015). orgsyn.org

Nucleophilic Substitution Approaches for Acyclic Side Chain Introduction

Nucleophilic substitution is a versatile and widely used strategy for introducing the acyclic side chain onto the N1 position of the uracil ring. This typically involves the reaction of a uracil anion with an alkyl halide or a similar electrophilic species. The uracil ring, being an ambident nucleophile, can undergo alkylation at either the N1 or N3 position. ub.edu However, the N1 position is generally more nucleophilic due to the electronic effects of the two neighboring carbonyl groups on the N3 position. researchgate.net

To enhance regioselectivity and reactivity, bases such as sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to generate the uracil anion. nih.govresearchgate.net For example, 1-(2-hydroxy-3-methoxypropyl)uracils have been synthesized by reacting 5-substituted uracil derivatives with 1,2-oxy-3-methoxypropane in the presence of sodium hydride. nih.gov Similarly, DBU salts of 5-substituted uracils have been effectively used as nucleophiles in reactions with epoxides to generate N1-substituted derivatives. researchgate.net

Regioselective Alkylation Strategies, including Michael-Type Additions

Achieving regioselectivity in the alkylation of uracil is crucial for the synthesis of specific isomers. While N1-alkylation is generally favored, reaction conditions can be optimized to direct the substitution to the desired nitrogen atom. ub.eduthieme-connect.com

A particularly effective method for achieving N1-regioselectivity is the Michael-type addition. thieme-connect.comnih.gov This reaction involves the addition of the uracil anion to an α,β-unsaturated carbonyl compound. For example, the N1-regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate (B77674) has been successfully demonstrated using triethylamine (B128534) as a base in polar aprotic solvents. nih.gov This method provides a straightforward route to precursors of this compound analogues. The regioselectivity of Michael additions can be understood by considering the electronic properties of the reactants. rsc.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reference |

| 5-Substituted Uracils | (2-Hydroxyethyl) acrylate | Triethylamine | N1-alkyated uracil derivatives | nih.gov |

| Uracil | α,β-Unsaturated Carbonyl | Base | N1-alkyated uracil derivatives | thieme-connect.comrsc.org |

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the uracil ring, allowing for the introduction of a wide range of substituents at various positions. nih.govacs.org These methods offer a high degree of control and are tolerant of many functional groups.

For instance, palladium-catalyzed reactions have been used to synthesize [E]-6-(2-acylvinyl)uracils and their corresponding 1-[(2-hydroxyethoxy)methyl] derivatives. nih.gov Direct arylation of 5-halouracils with arenes and heteroarenes can be achieved using a palladium catalyst, providing access to 5-arylated uracil analogues. acs.org Furthermore, palladium/norbornene cooperative catalysis has enabled the dual-functionalization of iodinated uracils, highlighting the versatility of these methods for creating diverse uracil derivatives. researchgate.net The development of palladium-catalyzed dealkylation reactions also presents a bioorthogonal approach for the controlled release of active uracil-based drugs. nih.goved.ac.uk

| Uracil Derivative | Coupling Partner | Catalyst System | Product | Reference |

| 5-Halouracils | Arenes/Heteroarenes | Pd(OAc)₂/TBAF | 5-Arylated Uracils | acs.org |

| Iodinated Uracils | Aryl Iodides, Alkyl/Aryl Bromides, Propargyl Esters | Palladium/Norbornene | Dual-functionalized Uracils | researchgate.net |

| [E]-6-(2-Acylvinyl)uracils | - | Palladium Catalyst | [E]-6-(2-Acylvinyl)-1-[(2-hydroxyethoxy)methyl]uracils | nih.gov |

Advanced Chemical Transformations and Derivatization

Once the core this compound scaffold is assembled, further chemical modifications can be performed to create a diverse library of analogues with potentially enhanced properties.

Functional Group Interconversions and Modifications

The functional groups present on the uracil ring and the acyclic side chain offer numerous opportunities for chemical modification. For example, the hydroxyl group of the 2-hydroxyethoxy side chain can be a site for further functionalization, such as esterification. beilstein-journals.org This allows for the attachment of other molecules, potentially modulating the compound's properties. beilstein-journals.org

Furthermore, the uracil ring itself can undergo various transformations. For instance, a 5-bromouracil (B15302) derivative can be converted to other 5-substituted uracils through nucleophilic substitution reactions with amines. nih.gov The thio group in thiouracil derivatives can be reacted with epoxides to form new heterocyclic rings. asianpubs.org Additionally, the development of synthetic strategies for 5-sulfonyl-substituted uracils from acyclic precursors avoids issues like N-oxide formation that can occur with direct oxidation of 5-thio-substituted uracils. acs.orgacs.org These functional group interconversions are essential for creating a wide range of structurally diverse this compound analogues for further investigation. vanderbilt.edu

Introduction of Diverse Substituents at Pyrimidine (B1678525) Ring Positions (e.g., C5, C6)

The introduction of various substituents at the C5 and C6 positions of the pyrimidine ring of this compound is a key strategy for chemical diversification. These modifications can significantly influence the molecule's biological activity by altering its electronic properties, steric profile, and ability to interact with biological targets.

A common approach to introduce substituents at the C5 position is through electrophilic substitution on the uracil ring. For instance, halogenation can be readily achieved. The synthesis of 5-bromo-1-((2-hydroxyethoxy)methyl)uracil has been reported, providing a key intermediate for further modifications. ontosight.ai Bromination of uracil derivatives can be carried out using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a solvent mixture of glacial acetic acid and acetic anhydride. chemicalbook.com Similarly, iodination can be performed to yield compounds like 5-iodouracil . nih.govnih.gov The synthesis of 5-fluorouracil derivatives can be accomplished through direct fluorination of uracil with fluorine gas in a suitable solvent or by using other fluorinating agents. nih.govchemicalbook.comgoogle.com

Alkylation and arylation at the C5 position have also been explored. The synthesis of 1-[[2-hydroxy-1-(hydroxymethyl)ethoxy] methyl]-5-benzyluracil , a C5-benzyl substituted analogue, was achieved by the direct coupling of bis(trimethylsilyl)-5-benzyluracil with the appropriate chloromethyl ether, followed by deprotection. nih.gov This highlights a general strategy where a pre-functionalized uracil is coupled with the acyclic side chain precursor.

Modification at the C6 position of the uracil ring is another important avenue for diversification. The synthesis of 6-methyluracil derivatives can be achieved through the condensation of ethyl acetoacetate with urea or thiourea. chemicalbook.comorgsyn.org This foundational reaction provides a scaffold that can then be N1-alkylated with the (2-hydroxyethoxy)methyl side chain. For example, a method for preparing compounds containing a 6-methyluracil structure involves the reaction of ethyl carbamate (B1207046) with ethyl acetoacetate to form an oxazine (B8389632) diketone intermediate, which can be further reacted. google.com

The following table summarizes various synthetic methodologies for introducing substituents at the C5 and C6 positions of uracil, which are applicable for the synthesis of this compound analogues.

Table 1: Synthetic Methodologies for C5 and C6 Substituted Uracil Analogues

| Position | Substituent | Synthetic Method | Starting Material Example | Reagents/Conditions |

| C5 | Bromo | Electrophilic Bromination | Uracil | 1,3-Dibromo-5,5-dimethylhydantoin, Acetic Anhydride, Acetic Acid, 50°C |

| C5 | Iodo | Electrophilic Iodination | Uracil | Iodine, Oxidizing agent (e.g., in the presence of a microporous compound) |

| C5 | Fluoro | Direct Fluorination | Uracil | Fluorine, Trifluoroacetic acid, -10°C |

| C5 | Benzyl (B1604629) | N1-Alkylation of Substituted Uracil | 5-Benzyluracil (B1204335) | Bis(trimethylsilyl) derivatization, Chloromethyl ether coupling, Deprotection |

| C6 | Methyl | Cyclocondensation | Ethyl acetoacetate, Urea | Ethanolic HCl, then NaOH |

| C6 | Methyl | Cyclocondensation | Ethyl acetoacetate, Ethyl carbamate | Zinc acetate, Xylene, 140°C |

Synthesis of Conjugated Acyclic Nucleoside Architectures

The synthesis of conjugated acyclic nucleoside architectures involves linking this compound or its analogues to other molecular entities to create more complex structures with potentially enhanced or novel biological properties. These conjugations can include the formation of phosphonates, or linkages to peptides or lipids.

One important class of conjugated architectures is the phosphonate (B1237965) analogues. Acyclic nucleoside phosphonates are recognized for their ability to mimic natural nucleotides while exhibiting greater enzymatic stability. The synthesis of uracil nucleotide analogues with acyclic linkers has been described, providing a blueprint for the preparation of phosphonate derivatives of this compound. nih.gov A general approach involves the reaction of a haloalkyl-uracil derivative with triethyl phosphite (B83602), followed by deprotection with trimethylsilyl (B98337) bromide to yield the phosphonic acid. researchgate.net This phosphonate moiety can be further elaborated to form diphosphate (B83284) analogues. The synthesis of such phosphonates often starts with the appropriate ω-aminoalkylphosphonates which are then used to construct the pyrimidine ring.

Another strategy for creating conjugated architectures is through the formation of peptide-drug conjugates (PDCs). In this approach, the acyclic nucleoside acts as the "drug" component, which is covalently attached to a peptide carrier. The peptide can be designed to target specific cells or tissues, thereby improving the delivery and efficacy of the nucleoside analogue. The synthesis of PDCs typically involves a linker that connects the peptide and the drug.

While specific examples detailing the conjugation of this compound to lipids were not found in the immediate search, this remains a viable strategy for enhancing the lipophilicity and cellular uptake of the nucleoside analogue. Synthetic approaches would likely involve the esterification of the terminal hydroxyl group of the acyclic side chain with a fatty acid or a lipid-containing moiety.

The table below outlines conceptual synthetic approaches for creating conjugated architectures of this compound.

Table 2: Conceptual Synthetic Approaches for Conjugated Architectures of this compound

| Conjugate Type | Synthetic Strategy | Key Intermediate | Conceptual Reaction |

| Phosphonate Analogue | Phosphonylation of the acyclic side chain | 1-((2-Haloethoxy)methyl)uracil | Reaction with trialkyl phosphite followed by deprotection |

| Peptide Conjugate | Amide bond formation | 1-((2-Carboxyethoxy)methyl)uracil or activated ester | Coupling with an amino group of a peptide using standard peptide coupling reagents (e.g., DCC, HOBt) |

| Lipid Conjugate | Esterification | This compound | Reaction with an activated fatty acid (e.g., fatty acyl chloride or anhydride) |

Structure Activity Relationship Sar and Ligand Target Interactions

Positional and Substituent Effects on Biological Efficacy

The biological activity of uracil (B121893) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring and the N1-side chain. researchgate.netnih.gov

Impact of N1-Acyclic Side Chain Modifications

The acyclic side chain at the N1 position of the uracil ring plays a crucial role in the molecule's interaction with biological targets. The flexibility of this open-chain linker can allow for optimal orientation within the active site of an enzyme. nih.gov For instance, in a series of uracil derivatives, those with open-chain linkers demonstrated different activity profiles based on substitutions within that linker. nih.gov

The development of acyclic nucleoside analogues, such as those mimicking guanosine (B1672433), has been a successful strategy in antiviral drug discovery. nih.gov These analogues often lack one or more components of the ribose sugar ring, leading to altered flexibility and interaction with viral enzymes. nih.gov The design of these molecules is often based on the bioisosteric replacement of atoms, for example, substituting oxygen with selenium, which can lead to new templates for novel drug candidates. mdpi.com

Influence of C5- and C6-Substitutions on Bioactivity

Modifications at the C5 and C6 positions of the uracil ring have been extensively explored to enhance biological activity. researchgate.netnih.gov Substituents at the C5 position, in particular, have been shown to be critical for the biological activity of uracil derivatives. nih.govmdpi.com For example, 5-substituted uracil derivatives have demonstrated inhibitory activity against a variety of viruses and other pathogens. nih.govmdpi.com

Research has shown that the introduction of different functional groups at the C5 and C6 positions can lead to derivatives with a broad spectrum of biological activities. nih.govmdpi.comjppres.com For instance, the presence of a halogen at the C5 position can be essential for certain chemical reactions to proceed, highlighting the role of this substituent in the molecule's reactivity. acs.org The nature of the substituent at the C6-position also significantly impacts the biological potential of uracil derivatives. jppres.com

The following table summarizes the effects of various substitutions on the bioactivity of uracil derivatives:

| Position | Substituent Type | Impact on Bioactivity |

| N1 | Acyclic Side Chain | Flexibility of the chain can influence binding to target enzymes. nih.gov |

| C5 | Halogen, Arylamino, Aryloxy | Crucial for a wide range of biological activities, including antiviral and antibacterial actions. nih.govmdpi.comacs.org |

| C6 | Alkyl, Cycloalkyl | Influences the regenerative potential and overall biological activity. jppres.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable tools in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that are crucial for efficacy.

Predictive Computational Models for Bioactivity Profiling

Data-driven machine learning and QSAR modeling have been successfully applied to pyrimidine and uracil derivatives to predict their bioactivity. nih.gov These models are built using datasets of compounds with known activities and can be used to screen virtual libraries of new derivatives, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov The use of 3D-QSAR models, which consider the three-dimensional structure of the molecules, has also proven effective in correlating molecular properties with pharmacological activity. acs.org

Identification of Key Molecular Descriptors for Efficacy

QSAR models identify key molecular descriptors, which are numerical representations of molecular properties, that are correlated with biological activity. For uracil derivatives, these descriptors can include electronic properties, hydrophobicity, and steric parameters of the substituents. nih.gov By identifying these key descriptors, researchers can gain insights into the mechanism of action and design more potent compounds. For example, a QSAR study on a set of uracil and pyrimidine derivatives identified five molecular descriptors that were statistically significant in predicting antiproliferative activity. nih.gov

Molecular Recognition and Binding Dynamics

Understanding how a ligand recognizes and binds to its biological target is fundamental to rational drug design. This involves studying the non-covalent interactions, such as hydrogen bonds and stacking interactions, that govern the formation of the ligand-target complex.

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov These studies can provide valuable insights into the binding mode and the key interactions that stabilize the complex. For example, docking studies of uracil derivatives into the active site of an enzyme can reveal the importance of specific hydrogen bonds and hydrophobic interactions for binding affinity. nih.gov

The binding of uracil and its derivatives to DNA repair enzymes like uracil-DNA glycosylase (UDG) has been a subject of intense study. nih.gov UDG specifically recognizes and excises uracil from DNA. nih.gov Studies using structural mimics of the UDG active site have shown that both hydrogen bonding and π-π stacking interactions are crucial for the selective recognition of uracil. nih.gov Interestingly, the acidity of the N3-H unit of uracil and its derivatives has been found to correlate with their binding affinity, suggesting that electronic properties play a significant role in molecular recognition. nih.gov

Ab initio molecular dynamics simulations have been employed to investigate the relaxation dynamics of uracil upon UV excitation, revealing the importance of intersystem crossing in its photostability. nih.govrsc.org Furthermore, collision-induced dissociation experiments coupled with molecular dynamics simulations have provided detailed descriptions of the fragmentation of protonated uracil water clusters. rsc.org

The following table outlines the key interactions involved in the molecular recognition of uracil derivatives:

| Interaction Type | Description |

| Hydrogen Bonding | Crucial for the specific recognition of the uracil moiety by target enzymes and receptors. nih.gov |

| π-π Stacking | Interactions between the aromatic ring of uracil and aromatic amino acid residues in the binding pocket contribute to binding affinity. nih.gov |

| Electrostatic Interactions | The electronic properties of substituents on the uracil ring can influence binding affinity. nih.gov |

| Hydrophobic Interactions | Non-polar groups on the ligand and in the binding site contribute to the overall stability of the complex. |

Characterization of Inhibitor-Enzyme Binding Pockets (e.g., HIV-1 Reverse Transcriptase)

Non-nucleoside reverse transcriptase inhibitors like 1-((2-Hydroxyethoxy)methyl)uracil bind to a hydrophobic, allosteric pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. frontiersin.org This binding pocket is not present in the apo (unbound) form of the enzyme and is induced upon inhibitor binding. frontiersin.org

Studies on analogous compounds, such as HEPT, reveal that the binding pocket is formed by a constellation of amino acid residues. Key residues that have been identified as crucial for the interaction with this class of inhibitors include Lys101, Lys103, Tyr181, and Tyr188. tandfonline.com The substitution of the thymine (B56734) moiety in HEPT with other pyrimidines like uracil has been explored in SAR studies, indicating that the core pyrimidine structure is a key pharmacophore for binding within this pocket. nih.gov The nature of the substituents on the uracil ring can significantly influence the potency and the specific interactions within the pocket. For instance, modifications at the 1-alkoxymethyl and 5-alkyl positions of the uracil ring have been shown to dramatically affect anti-HIV-1 activity. nih.gov

| Residue | Typical Interaction Type | Significance |

|---|---|---|

| Lys101 | Hydrogen Bonding | Forms a crucial hydrogen bond with the N3-H of the uracil ring, anchoring the inhibitor. tandfonline.com |

| Lys103 | Hydrophobic/van der Waals | Contributes to the overall binding affinity. Mutations at this site can confer resistance. tandfonline.com |

| Tyr181 | π-π Stacking/Hydrophobic | Forms aromatic interactions with the pyrimidine ring of the inhibitor. tandfonline.com |

| Tyr188 | Hydrophobic/van der Waals | Contributes to the hydrophobic enclosure of the inhibitor within the pocket. tandfonline.com |

| Phe227 | Hydrophobic/van der Waals | May interact with certain uracil derivatives, influencing binding orientation. tandfonline.com |

| Tyr318 | Hydrophobic/van der Waals | Can be involved in interactions with some NNRTI analogs. tandfonline.com |

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The stability of the complex between this compound and HIV-1 RT is governed by a network of non-covalent interactions. For the closely related HEPT-type inhibitors, a critical hydrophilic interaction is the hydrogen bond formed between the N3-H of the inhibitor's pyrimidine ring and the backbone carbonyl group of the amino acid residue Lys101. tandfonline.comresearchgate.net This interaction is considered a major contributor to the binding affinity of this class of NNRTIs. tandfonline.com

Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of inhibitors like this compound to their protein targets.

Molecular docking studies performed on various uracil derivatives have shown that these molecules can be deeply buried and stabilized within the allosteric site of HIV-1 RT. tandfonline.com These simulations help in visualizing the binding pose of the inhibitor and identifying the key interacting residues. For HEPT, docking studies have confirmed the crucial hydrogen bond with Lys101. researchgate.net

Following docking, molecular dynamics simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov MD simulations of complexes involving uracil derivatives have indicated that the inhibitor-enzyme complex can be more stable than that of reference compounds like HEPT. tandfonline.com These simulations provide insights into the conformational changes in both the ligand and the protein upon binding and can help in refining the understanding of the binding mode and the strength of the interactions.

| Computational Method | Key Findings | Reference Analogs |

|---|---|---|

| Molecular Docking | - Prediction of binding pose within the allosteric site.

| HEPT, Hydroxyalkynyl uracil derivatives |

| Molecular Dynamics (MD) Simulations | - Assessment of the stability of the ligand-protein complex over time. tandfonline.com | HEPT, various uracil derivatives |

Biochemical Mechanisms of Action and Enzymatic Modulation

Mechanisms of Viral Enzyme Inhibition

In addition to its effects on mammalian metabolic enzymes, 1-((2-Hydroxyethoxy)methyl)uracil and its analogs have been investigated for their antiviral properties, which are mediated through the inhibition of key viral enzymes.

This compound belongs to a class of compounds that have served as a basis for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govscilit.com NNRTIs are a critical component of antiretroviral therapy for infections caused by retroviruses like HIV. nih.govwikipedia.org

The mechanism of action of NNRTIs involves binding to a specific, allosteric pocket on the viral reverse transcriptase enzyme. nih.govscilit.com This binding site is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. nih.govscilit.com The binding of an NNRTI molecule induces a conformational change in the enzyme, which distorts the catalytic site and inhibits its function. youtube.com This prevents the conversion of the viral RNA genome into DNA, a crucial step in the retroviral replication cycle, thereby halting the infection process. wikipedia.orgyoutube.com The development of NNRTIs has evolved from early lead compounds like the 1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)thymine (HEPT) derivatives. nih.govscilit.com

Viral DNA polymerases are essential enzymes for the replication of the genetic material of many viruses. Acyclic nucleoside analogs, a class of compounds to which this compound is related, are known to interfere with these enzymes. nih.govnih.gov For instance, the related compound acycloguanosine has been shown to inhibit the DNA polymerase of herpes simplex virus. nih.govnih.gov

The mechanism of interference typically involves the phosphorylation of the analog within the host cell to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. nih.gov Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA replication. nih.govnih.gov While the provided results focus more on acycloguanosine, the principle of action is a common mechanism for this class of antiviral compounds. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-benzylacyclouridine (B1219635) (BAU) |

| 5-fluoro-2'-deoxyuridine (FUDR) |

| Acycloguanosine |

| Capecitabine |

| Cyclophosphamide |

| Delavirdine |

| Dihydrouracil |

| Efavirenz |

| 5-Fluorouracil (5-FU) |

| Interferon |

| Mitomycin C |

| Nevirapine |

| Orotate |

| Paclitaxel |

| Ribose-1-phosphate |

| Taxol |

| Taxotere |

| Tegafur |

| Thymidine (B127349) |

| Thymine (B56734) |

| Uracil (B121893) |

| Uridine (B1682114) |

Insights into Nucleic Acid Synthesis Inhibition and Viral Replication

Initial interest in this compound and its related pyrimidine (B1678525) acyclic nucleosides centered on their potential as antiviral agents, particularly against DNA viruses like herpes simplex virus (HSV). However, studies have demonstrated that these compounds exhibit little to no significant activity against HSV-1 or a range of other DNA and RNA viruses. nih.gov The primary reason for this lack of antiviral efficacy lies in their interaction with viral enzymes.

For many antiviral nucleoside analogs to be effective, they must be phosphorylated to their active triphosphate form. In the case of herpesviruses, the initial phosphorylation step is often carried out by a virus-encoded thymidine kinase. Research has shown that this compound and its analogs are poor substrates for the herpes simplex virus-induced thymidine kinase. nih.gov This inefficient phosphorylation prevents the compound from being converted into its active form, thereby precluding its ability to be incorporated into the growing viral DNA chain and inhibit viral replication. This lack of substrate affinity is a critical determinant of its limited antiviral spectrum.

Broader Biochemical Pathway Interventions

Beyond direct antiviral activity, the introduction of a synthetic nucleoside analog can have wider implications for cellular biochemistry, potentially affecting DNA synthesis, cell growth, and nucleotide signaling.

Impact on Cellular DNA Synthesis and Proliferative Processes

While specific studies on the direct impact of this compound on cellular DNA synthesis and proliferation are not extensively available in the reviewed literature, the broader class of uracil derivatives has been a subject of significant research. Uracil derivatives, as a group, have been investigated for their potential to interfere with cancer cell growth. researchgate.net The structural modifications to the uracil ring can influence their interaction with various enzymes and receptors, leading to specific biological effects. researchgate.net Some uracil derivatives have shown the ability to stimulate nucleic and protein metabolism, as well as accelerate cell growth in certain contexts. nih.gov However, without specific data for this compound, its precise impact on these proliferative processes remains an area for further investigation.

Preclinical Investigations of Biological Activity

In Vitro Cellular and Biochemical Assays

In vitro studies have been fundamental in characterizing the biological activities of 1-((2-Hydroxyethoxy)methyl)uracil and its analogues. These assays have provided critical insights into its antiviral spectrum, enzymatic inhibition, and antiproliferative potential.

The antiviral potential of this compound and its derivatives has been evaluated against a variety of viruses. Notably, much of the research on anti-HIV-1 activity has been conducted on 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a derivative of the core compound. Analogues of HEPT have demonstrated potent and selective non-nucleoside inhibition of HIV-1 reverse transcriptase in cell-based assays. nih.gov

Investigations into the anti-herpesvirus activity of uracil (B121893) nucleoside analogues have also been undertaken. In a study evaluating a series of 5-substituted acyclic uracil nucleosides, the derivative 1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)-uracil (Br2V-HEMU) was found to be active against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in human embryonic lung fibroblast cell cultures, albeit only at high concentrations and without selective anti-herpes activity. nih.gov In contrast, other 5-substituted analogues, where the substituent was a methyl, ethyl, propyl, butyl, vinyl, or 2-bromovinyl group, were inactive at concentrations up to 0.5-1 mmol/l. nih.gov Some newly synthesized cyclic and acyclic uracil nucleosides have shown promising activity against HSV-1. nih.gov Additionally, certain uracil derivatives have been found to be active against HSV-2 in HEL cell cultures. researchgate.net

The activity of uracil derivatives extends to other herpesviruses as well. For instance, some 5-substituted uracil nucleoside derivatives have demonstrated superior activity against varicella-zoster virus (VZV) when compared to acyclovir (B1169). nih.gov

Regarding RNA viruses, research has explored the antiviral effects of various uracil derivatives. However, specific data on the efficacy of this compound against a broad range of RNA viruses is limited. Some studies have investigated host cell targets for developing antivirals against RNA viruses, which could be a potential area for future research involving this compound. nih.gov

Table 1: Antiviral Activity of this compound Derivatives against Herpesviruses

| Compound/Derivative | Virus | Cell Line | Activity | Citation |

| 1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)-uracil | HSV-1, HSV-2 | HELF | Active at high concentrations (57-350 µmol/l), non-selective | nih.gov |

| Other 5-X-acyclo-U analogues (X = methyl, ethyl, etc.) | HSV-1, HSV-2 | HELF | Inactive up to 0.5-1 mmol/l | nih.gov |

| Various cyclic and acyclic uracil nucleosides | HSV-1 | - | Promising activity | nih.gov |

| Certain uracil derivatives | HSV-2 | HEL | Active | researchgate.net |

| (E)-5-halovinyluracil derivatives | VZV | - | Superior to acyclovir | nih.gov |

The inhibitory effects of this compound and its derivatives on specific enzymes have been a key area of investigation. A significant focus has been on uridine (B1682114) phosphorylase (UrdPase) from murine sources. A series of 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils were synthesized and evaluated for their ability to inhibit murine liver UrdPase. nih.gov The rationale behind this research is that inhibitors of UrdPase can potentially enhance the efficacy of certain chemotherapeutic agents. nih.gov Further structure-activity relationship studies on 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils have led to the identification of compounds with IC50 values as low as 1.4 nM against murine liver UrdPase. acs.orgnih.gov

In the context of HIV, while direct data on the parent compound is scarce, its derivatives have been extensively studied as inhibitors of HIV-1 reverse transcriptase (RT). The compound 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is a well-known non-nucleoside HIV-1 reverse transcriptase inhibitor. nih.govnih.gov Conformational studies of HEPT have been conducted to understand its interaction with the enzyme. nih.gov

Table 2: Enzymatic Inhibition by this compound Derivatives

| Derivative Class | Enzyme | Source | Potency (IC50) | Citation |

| 1-((2-Hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils | Uridine Phosphorylase | Murine Liver | As low as 1.4 nM | acs.orgnih.gov |

| 1-[(2-Hydroxyethoxy)methyl]-5-benzyluracils | Uridine Phosphorylase | Murine Liver | IC50 of 0.027 µM for the most potent derivative | nih.gov |

| 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogues | HIV-1 Reverse Transcriptase | HIV-1 | Potent inhibition | nih.gov |

The antimicrobial properties of uracil and its derivatives have been investigated. Uracil itself has been shown to restore the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to aminoglycosides by reprogramming bacterial metabolism. nih.gov Studies on various uracil derivatives have revealed a range of antibacterial and antifungal activities. researchgate.netnih.gov For example, certain anilinouracils that selectively inhibit DNA polymerase III have demonstrated in vitro activity against pathogenic staphylococci and enterococci. scispace.com However, specific data on the antimicrobial spectrum of this compound is not extensively documented in the available literature.

A critical aspect of antimicrobial and antiviral research is the evaluation of a compound's efficacy against drug-resistant strains. Derivatives of this compound have shown promise in this area. For instance, certain derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine have demonstrated activity against HIV-1 mutant strains that are resistant to other non-nucleoside RT inhibitors.

In the context of herpesviruses, resistance to standard therapies like acyclovir is a growing concern, particularly in immunocompromised patients. nih.gov This resistance is often linked to mutations in the viral thymidine (B127349) kinase (TK) or DNA polymerase. nih.gov While some antiviral drugs can overcome acyclovir resistance, there is a continuous search for new agents. nih.gov Research into novel compounds, including uracil derivatives, is crucial for addressing the challenge of drug-resistant herpes simplex virus. mdpi.com

Preclinical Animal Model Evaluations (excluding human trials)

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of potential therapeutic agents. While comprehensive in vivo studies on this compound are limited in the reviewed literature, some of its derivatives have been assessed in animal models.

In one study, potent inhibitors of murine liver uridine phosphorylase, which were derivatives of this compound, were tested in vivo in both mice and rats. acs.orgnih.gov These compounds demonstrated the ability to affect the steady-state concentrations of circulating uridine. acs.orgnih.gov Another study involving 1-[(2-hydroxyethoxy)methyl]-5-benzyluracil derivatives showed that these compounds could elevate plasma uridine levels in rats. nih.gov

Furthermore, in a mouse model of MRSA infection, the combination of uracil with gentamicin (B1671437) was shown to increase the survival rate of the infected mice, highlighting the potential of uracil to enhance the efficacy of existing antibiotics in vivo. nih.gov

These preclinical animal studies, although not directly on this compound, provide valuable insights into the potential in vivo activity of this class of compounds and support the rationale for further investigation. The use of animal models remains a cornerstone in the development of new antiviral and therapeutic agents. nih.gov

Pharmacodynamic Assessment in Rodent Models (e.g., Circulating Uridine Levels)

Research into the pharmacodynamic properties of this compound and its derivatives has centered on their ability to inhibit uridine phosphorylase (UrdPase), an enzyme crucial for the catabolism of uridine. nih.govplos.org By inhibiting this enzyme, these compounds are designed to increase the concentration of uridine in the bloodstream. researchgate.net

A series of 1-((2-hydroxyethoxy)methyl)-5-benzyluracils were synthesized and evaluated for their inhibitory action on murine liver uridine phosphorylase. researchgate.net The rationale behind these studies was to develop potent inhibitors with favorable pharmacokinetic profiles. researchgate.net Structure-activity relationship (SAR) studies identified that substitutions on the benzyl (B1604629) group could significantly enhance the inhibitory potency compared to the parent compound, 5-benzylacyclouridine (B1219635) (BAU). researchgate.net

In one such study, several 5-(3-alkoxybenzyl) analogues of 5-benzyluracil (B1204335) demonstrated superior potency. researchgate.net The addition of the (2-hydroxyethoxy)methyl group to these more potent aryl-substituted 5-benzyluracils resulted in compounds with IC50 values as low as 0.027 µM for the inhibition of UrdPase. researchgate.net

To assess the in vivo effects of these potent inhibitors, selected compounds were administered to rats to measure their impact on steady-state plasma uridine concentrations. researchgate.net The administration of these compounds led to a significant, dose-dependent elevation of plasma uridine levels. researchgate.net Specifically, plasma uridine concentrations were observed to increase by 3 to 9-fold at compound levels ranging from 8 to 50 µM. researchgate.net

Further SAR studies on a series of 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils identified even more potent inhibitors of murine liver uridine phosphorylase, with IC50 values reaching as low as 1.4 nM. nih.govnih.gov The two most potent compounds from this series were subsequently tested in vivo in both mice and rats to determine their effect on circulating uridine levels. nih.govnih.gov These compounds demonstrated a substantially greater efficacy in elevating plasma uridine concentrations compared to BAU, both in vitro and in vivo. nih.gov

Table 1: In Vivo Effects of this compound Derivatives on Plasma Uridine Levels in Rats

| Compound Type | Fold Increase in Plasma Uridine | Plasma Concentration of Compound |

| Aryl-substituted 1-((2-hydroxyethoxy)methyl)-5-benzyluracils | 3 - 9 | 8 - 50 µM |

Efficacy in Specific Animal Models of Infection (e.g., African Trypanosomiasis)

No information was found in the search results regarding the efficacy of this compound or its derivatives in specific animal models of infection, such as African trypanosomiasis. While the search included terms like "trypanocidal activity" and "Trypanosoma brucei," no studies linking this specific compound to the treatment of this infectious disease were identified.

Rational Design and Development of Next Generation Analogues

Strategies for Enhanced Potency and Selectivity

The development of more potent and selective analogues of 1-((2-hydroxyethoxy)methyl)uracil involves targeted modifications to both the pyrimidine (B1678525) ring and the acyclic side chain. The goal is to optimize the interaction of these compounds with viral enzymes, such as DNA polymerase or reverse transcriptase, thereby inhibiting viral replication more efficiently while minimizing effects on host cell machinery.

Research has shown that substitutions at the C5 and C6 positions of the uracil (B121893) ring can significantly influence biological activity. For instance, the introduction of an ethyl group at the 5-position and a phenylthio group at the 6-position, creating compounds like 5-Ethyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil, has been explored to enhance interactions with viral enzymes. ontosight.ai Similarly, a series of 1-[(2-hydroxyethoxy)methyl] derivatives of 5-(1-azido-2-haloethyl)uracil were synthesized and evaluated for their antiviral activity. nih.gov One of the most effective compounds from this series, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil, demonstrated potent activity against Duck Hepatitis B Virus (DHBV) and Human Cytomegalovirus (HCMV). nih.gov

Modifications to the acyclic side chain also play a crucial role. Extending or altering the side chain can affect how the molecule is recognized and processed within the cell. For example, derivatives of 1-{[2-(phenoxy)ethoxy]methyl}uracil have been synthesized, where the side chain is elongated and contains a phenoxy group. nih.gov These compounds have shown inhibitory properties against Human Immunodeficiency Virus type 1 (HIV-1). The substitution pattern on the phenoxy ring appears to be important for activity. nih.gov

The following table summarizes the in vitro antiviral activity of selected 1-[ω-(phenoxy)alkyl]uracil derivatives against HCMV, illustrating the impact of structural modifications on potency. nih.gov

| Compound | R¹ | R² | R³ | EC₅₀ (µM) | CC₅₀ (µM) |

| 17 | H | H | 4-Cl | 6.2 | >100 |

| 20 | H | H | H | 12 | >100 |

| 22 | Br | H | H | 55 | >100 |

| 23 | I | H | H | 30 | >100 |

| 24 | CH₃ | H | H | 5.5 | >100 |

| 28 | H | CH₃ | 4-Cl | 10 | >100 |

EC₅₀: Effective concentration required to reduce virus plaque formation by 50%. CC₅₀: Cytotoxic concentration required to reduce cell growth by 50%. Data sourced from reference nih.gov.

These findings demonstrate that even subtle changes, such as the type of halogen at the C5 position or substituents on the terminal benzene (B151609) ring of the side chain, can significantly alter antiviral potency. nih.gov The most active compounds in this series showed EC₅₀ values in the low micromolar range with low cytotoxicity, indicating a favorable selectivity index. nih.gov

Mitigation of Drug Resistance through Structural Modifications

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. elsevier.esnih.gov For nucleoside analogues, resistance often arises from mutations in viral enzymes responsible for activating the drug (e.g., viral kinases) or in the target enzyme itself (e.g., viral DNA polymerase). nih.govyoutube.com For instance, resistance to ganciclovir, a guanosine (B1672433) analogue used against HCMV, is frequently associated with mutations in the UL97 kinase, which performs the initial phosphorylation, or in the UL54 DNA polymerase. youtube.comnih.gov

Strategies to overcome resistance involve designing new analogues that can bypass these mechanisms. Structural modifications can be introduced so that the new compound either does not require activation by the mutated kinase or can effectively inhibit the mutated polymerase.

One approach is to alter the molecule to circumvent the need for initial phosphorylation by a specific viral kinase. Acyclic nucleoside phosphonates (ANPs), for example, are designed as nucleotide analogues that already contain a phosphonate (B1237965) group, making them stable and bypassing the initial, often resistance-prone, phosphorylation step. uochb.cznih.gov

Another strategy involves modifying the structure to restore binding to a resistant polymerase. Resistance mutations in the DNA polymerase, particularly in the 3'–5' exonuclease (proofreading) domain, can prevent effective chain termination. nih.govpnas.org Studies on ganciclovir-resistant HCMV have shown that certain exonuclease domain mutants fail to excise nucleotides downstream of the incorporated drug, which paradoxically allows for chain extension and continued viral replication. nih.govpnas.org Designing analogues that bind differently to the polymerase active site or that are not substrates for the exonuclease activity of resistant mutants could mitigate this form of resistance.

In other therapeutic areas, such as oncology, the principle of using structural modification to overcome resistance is well-established. For example, new derivatives of anthracycline antibiotics have been synthesized with modifications, such as the introduction of an amidino group, that allow them to overcome the drug resistance barrier in cancer cells. nih.govresearchgate.net This principle of targeted chemical modification provides a roadmap for developing next-generation uracil analogues that remain effective against resistant viral strains.

Exploration of Broad-Spectrum Activity across Pathogen Classes

The chemical scaffold of this compound and its relatives is a promising starting point for developing broad-spectrum antiviral agents. By modifying the core structure, it is possible to design analogues with activity against a diverse range of viruses.

Research has demonstrated that derivatives can be active against different virus families. For example, certain 5-substituted 1-[(2-hydroxyethoxy)methyl]uracil analogues have shown activity against both HCMV, a member of the Herpesviridae family, and DHBV, a hepadnavirus used as a model for Hepatitis B Virus (HBV). nih.gov This dual activity suggests that the compounds may target a conserved function in the replication of these different DNA viruses.

The potential for broad-spectrum activity is a key feature of other acyclic nucleoside analogues. Acyclic nucleoside phosphonates (ANPs) like cidofovir (B1669016) and tenofovir (B777) are prime examples, exhibiting activity against a wide array of DNA viruses (herpesviruses, papillomaviruses, polyomaviruses, adenoviruses, poxviruses) and retroviruses (HIV). nih.gov Similarly, other classes of nucleoside analogues, such as 2'-nor-cyclic guanosine monophosphate, have been noted for their broad antiviral spectrum. nih.gov

Furthermore, investigations into related structures have revealed activity against different pathogen classes entirely. For instance, certain 1,6-bis[(benzyloxy)methyl]uracil derivatives have demonstrated inhibitory effects against both HIV-1 and the influenza H1N1 virus. researchgate.net Other research has focused on the activity of uracil derivatives against HIV and HCMV. nih.gov This highlights the versatility of the uracil scaffold in generating compounds that can interact with enzymes from different viruses, potentially leading to the development of single therapies for co-infections or agents for use against emerging viral threats.

Design of Prodrugs and Conjugates for Improved Biological Performance

While an analogue may show high potency in vitro, its effectiveness in vivo depends on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Prodrug and conjugation strategies are employed to improve the biological performance of parent compounds like this compound. nih.gov A prodrug is a biologically inert derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. nih.gov

A primary goal of prodrug design for nucleoside analogues is to enhance oral bioavailability. The discovery of acyclovir (B1169), a guanine (B1146940) analogue, was a landmark in antiviral therapy, but its low oral bioavailability prompted the development of its L-valine ester prodrug, valacyclovir. znaturforsch.comresearchgate.net Valacyclovir is more readily absorbed from the gut and is then rapidly converted to the active acyclovir, resulting in significantly higher blood levels of the parent drug. znaturforsch.comresearchgate.net A similar strategy was used for ganciclovir, leading to its prodrug valganciclovir. nih.gov

This approach can be applied to uracil analogues. By esterifying the hydroxyl group on the acyclic side chain of this compound or its derivatives with amino acids or peptidomimetics, it may be possible to create prodrugs with enhanced absorption. znaturforsch.comnih.gov

Conjugation is another strategy to improve performance. This involves linking the drug to another molecule, such as polyethylene (B3416737) glycol (PEG), to modify its properties. nih.gov PEGylation can increase a drug's size, leading to a longer circulation half-life and altered biodistribution, which can enhance its accumulation at a target site through the enhanced permeation and retention (EPR) effect, particularly relevant in cancer therapy. nih.gov Such strategies could be explored to optimize the delivery and efficacy of novel uracil analogues.

Mechanistic Insights into Cellular Disposition and Drug Resistance

Cellular Uptake and Intracellular Trafficking Mechanisms

The efficacy of any antiviral or anticancer agent is contingent on its ability to enter the target cell and reach its site of action. The cellular uptake and subsequent intracellular movement of nucleoside analogs like 1-((2-Hydroxyethoxy)methyl)uracil are complex processes mediated by various transport systems.

Endocytosis is a fundamental cellular process for internalizing macromolecules and particles from the extracellular environment. nih.gov The best-characterized pathway is clathrin-mediated endocytosis (CME), which involves the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. nih.govucl.ac.uk This pathway is crucial for the uptake of many signaling receptors. nih.gov

In addition to CME, several clathrin-independent endocytosis (CIE) pathways exist, which are less understood but vital for the transport of a diverse array of cargoes. nih.govnih.gov One notable CIE pathway involves caveolae, which are small, flask-shaped invaginations of the plasma membrane enriched in caveolin proteins. uq.edu.auresearchgate.net Other CIE pathways can be independent of both clathrin and caveolin. uq.edu.au

While these pathways are critical for the uptake of numerous substances, specific research directly implicating clathrin-mediated or caveolin-independent endocytosis in the cellular uptake of this compound is not extensively documented in the available scientific literature. The transport of small molecules like nucleoside analogs is more commonly attributed to specialized membrane carrier proteins.

The primary mechanism for the cellular entry of hydrophilic nucleoside analogs is through specialized nucleoside transporter (NT) proteins. nih.govnih.gov These transporters belong to two major solute carrier (SLC) gene families: SLC28, which encodes concentrative nucleoside transporters (CNTs), and SLC29, which encodes equilibrative nucleoside transporters (ENTs). nih.govnih.gov

The SLC28 family (CNTs) consists of three members (hCNT1, hCNT2, hCNT3) that actively transport nucleosides into the cell against a concentration gradient, a process coupled to the influx of sodium ions. nih.govnih.gov These transporters exhibit distinct substrate specificities. Notably, hCNT1 shows a preference for pyrimidine (B1678525) nucleosides (like uridine (B1682114) and cytidine), while hCNT2 preferentially transports purine (B94841) nucleosides. nih.gov hCNT3 has a broader specificity, transporting both purine and pyrimidine nucleosides. nih.gov Given that this compound is a uracil (B121893) derivative (a pyrimidine), hCNT1 and hCNT3 are the most probable transporters for its active uptake.

The SLC29 family (ENTs) includes four members (hENT1, hENT2, hENT3, hENT4) that mediate the bidirectional transport of nucleosides down their concentration gradient. nih.govguidetopharmacology.org hENT1 and hENT2 are the most well-characterized and are responsible for the transport of a wide range of both purine and pyrimidine nucleosides across the cell membrane. nih.govnih.gov These transporters are found in nearly all cell types and play a key role in maintaining nucleoside homeostasis. nih.gov The transport of nucleoside analogs used in antiviral and cancer therapies is a key function of these proteins. nih.govnih.gov

Interactive Table: Major Human Nucleoside Transporter Families

| Family | Transporter | Driving Force | Substrate Specificity (Examples) | Likely Role for this compound |

| SLC28 | hCNT1 | Na+ Gradient | Pyrimidine Nucleosides (Uridine, Cytidine) | High (as a pyrimidine derivative) |

| hCNT2 | Na+ Gradient | Purine Nucleosides (Adenosine, Guanosine) | Low | |

| hCNT3 | Na+ Gradient | Broad (Purines & Pyrimidines) | High | |

| SLC29 | hENT1 | Concentration Gradient | Broad (Purines & Pyrimidines) | High |

| hENT2 | Concentration Gradient | Broad (Purines, Pyrimidines, Nucleobases) | High |

Following transport across the plasma membrane, the intracellular fate of nucleoside analogs is critical for their pharmacological activity. omicsonline.org For many of these compounds, their journey is not complete upon entry; they must be metabolically activated through a series of phosphorylation steps to their mono-, di-, and ultimately triphosphate forms. nih.govomicsonline.org This conversion is carried out by host cell nucleoside and nucleotide kinases. nih.gov

The triphosphate metabolite is the pharmacologically active form that can effectively compete with natural nucleotides and interfere with viral or cellular nucleic acid synthesis. nih.govwikipedia.org The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation cascade. omicsonline.org The ability of a cell to accumulate and retain these phosphorylated metabolites varies and is a key determinant of the drug's efficacy. omicsonline.orgtaylorfrancis.com While specific studies on the intracellular distribution of this compound are limited, it is presumed to follow this general pathway of intracellular phosphorylation essential for its bioactivity.

Molecular Mechanisms of Acquired Drug Resistance

The development of drug resistance is a significant challenge in antiviral therapy. Cells can evolve mechanisms to evade the effects of a drug, primarily through modifications of the drug's target or by actively removing the drug from the cell.

One of the most common mechanisms of resistance to antiviral nucleoside analogs is the development of mutations in the target viral enzyme. wikipedia.org For agents targeting HIV, this enzyme is the reverse transcriptase (RT). Derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which share the core acyclic side chain with the compound of interest, are known non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has shown that resistance to these HEPT derivatives can be generated by numerous single amino acid mutations within the NNRTI binding site of the HIV-1 RT. nih.gov

These mutations alter the conformation of the binding pocket, reducing the inhibitor's ability to bind and exert its effect. This demonstrates that even subtle changes in the target enzyme can lead to significant levels of drug resistance. nih.gov

Interactive Table: Reported HIV-1 RT Mutations Conferring Resistance to HEPT Derivatives

| Mutation Position | Amino Acid Change | Level of Resistance | Reference |

| 100 | Leucine → Isoleucine (Leu→Ile) | - | nih.gov |

| 101 | - | High (>20-fold) | nih.gov |

| 103 | Lysine → Asparagine (Lys→Asn) | High (>20-fold) | nih.gov |

| 106 | Valine → Alanine (Val→Ala) | High (>20-fold) | nih.gov |

| 108 | - | Low | nih.gov |

| 181 | Tyrosine → Cysteine (Tyr→Cys) | High (>20-fold) | nih.gov |

| 236 | - | High (>20-fold) | nih.gov |

Note: This table is based on data for 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which are structurally related to this compound.

Another major mechanism of drug resistance involves the active transport of the drug out of the cell, mediated by efflux pumps. nih.govnih.gov These pumps are transmembrane proteins that recognize a wide range of structurally diverse compounds and expel them from the cytoplasm, thereby reducing the intracellular drug concentration to sub-therapeutic levels. youtube.comyoutube.com

Major families of efflux pumps include the ATP-binding cassette (ABC) superfamily, which uses the energy from ATP hydrolysis to drive transport, and the Resistance-Nodulation-Division (RND) superfamily, prevalent in Gram-negative bacteria. nih.govnih.gov Overexpression of these pumps is a well-established cause of multidrug resistance in both cancer cells and microbial pathogens. nih.govmdpi.com While efflux pumps are known to transport some nucleoside-derived drugs, specific evidence demonstrating that this compound is a substrate for these pumps is not prominently featured in the reviewed scientific literature.

Metabolic Inactivation Pathways and Enzyme Overexpression

The metabolic fate of this compound, an acyclic nucleoside analog, is intrinsically linked to the enzymes governing pyrimidine metabolism. A primary pathway for the inactivation of many pyrimidine analogs is through phosphorolytic cleavage catalyzed by pyrimidine nucleoside phosphorylases (PyNPases). nih.govresearchgate.netelsevierpure.com These enzymes cleave the glycosidic bond, separating the uracil base from the acyclic side chain. researchgate.net

Uridine phosphorylase (UPase), a key enzyme in pyrimidine salvage, can catabolize uridine to uracil and also activate fluoropyrimidines. nih.gov Its role in the metabolism of N1-substituted uracil analogs like this compound is plausible, potentially leading to the formation of uracil and (2-hydroxyethoxy)methanol. The substrate specificity of these phosphorylases can differ between species, which is an important consideration in preclinical studies. nih.gov

Resistance to nucleoside analogs can emerge through the overexpression of catabolic enzymes. nih.gov Increased levels of PyNPase or UPase could lead to rapid degradation of this compound, reducing its intracellular concentration and thereby diminishing its potential cytotoxic effects. This mechanism of resistance has been observed for other nucleoside analogs used in cancer therapy. nih.govnih.gov

Table 1: Key Enzymes in the Potential Metabolic Inactivation of this compound

| Enzyme | Potential Role | Implication in Resistance |

| Pyrimidine Nucleoside Phosphorylase (PyNPase) | Cleavage of the N-glycosidic bond, separating uracil from the acyclic side chain. nih.govresearchgate.net | Overexpression can lead to increased drug catabolism and resistance. nih.gov |

| Uridine Phosphorylase (UPase) | Potential catabolism of the analog, similar to its action on uridine. nih.gov | Elevated levels may contribute to metabolic inactivation. nih.gov |

| Thymidine (B127349) Phosphorylase (TPase) | May exhibit some activity towards the analog, though typically more specific for thymidine. | Potential for cross-resistance with thymidine-based drugs. |

DNA Repair Mechanisms and their Role in Resistance

Should this compound or its metabolites be incorporated into DNA, the cell's DNA repair machinery would be activated. The primary defense against uracil in DNA is the base excision repair (BER) pathway, initiated by uracil-DNA glycosylases (UDGs). nih.govwikipedia.orgnih.gov These enzymes recognize and excise the uracil base, creating an abasic site that is subsequently repaired. nih.govmedbullets.com

There are several families of UDGs, with UNG being the major enzyme responsible for removing uracil from both single- and double-stranded DNA. nih.govnih.gov The presence of the bulky N1-substituent, the (2-hydroxyethoxy)methyl group, may influence the recognition and excision of the uracil base by UDGs. The efficiency of this repair process can directly impact the compound's potential to induce cytotoxicity through DNA damage.

Enhanced DNA repair capacity is a well-established mechanism of resistance to DNA-damaging agents. nih.gov Overexpression of UDG or other components of the BER pathway could lead to the efficient removal of any incorporated uracil analog, thus mitigating its cytotoxic effects and contributing to a resistant phenotype. The interplay between the incorporation of the analog and the rate of its excision by DNA repair enzymes is a critical determinant of cellular fate.

Table 2: DNA Repair Proteins and their Potential Interaction with this compound

| DNA Repair Protein | Function in BER | Potential Role in Resistance to this compound |

| Uracil-DNA Glycosylase (UNG) | Recognizes and removes uracil from DNA, initiating BER. nih.govwikipedia.orgnih.gov | Efficient removal of the analog from DNA, preventing cytotoxicity. nih.gov |

| SMUG1 | A DNA glycosylase with a broader substrate specificity that includes uracil. mdpi.com | May act as a backup to UNG in repairing analog-induced DNA lesions. |

| TDG | Thymine-DNA glycosylase, can also remove uracil from G:U mismatches. mdpi.com | Potential involvement if the analog leads to mispairing with guanine (B1146940). |

| APE1 | AP-endonuclease 1, processes the abasic site created by UDGs. | Upregulation could enhance the overall efficiency of the BER pathway. |

| DNA Polymerase β | Fills the gap after the abasic site is processed. | Increased activity could accelerate the repair process. |

| DNA Ligase III | Seals the final nick in the DNA strand. | Enhanced ligation would complete the repair, restoring DNA integrity. |

Role of Tumor Cell Heterogeneity in Resistance Development

Tumor cell heterogeneity, the existence of distinct subpopulations of cells within a single tumor, is a major driver of therapeutic resistance. nih.govnih.gov This diversity can be genetic, epigenetic, or phenotypic, leading to variations in drug sensitivity among different cancer cell clones. nih.gov

In the context of this compound, a heterogeneous tumor may contain subclones with pre-existing resistance mechanisms. For instance, some clones might exhibit high levels of the metabolic enzymes that inactivate the drug, while others may possess an enhanced DNA repair capacity. nih.govfrontiersin.org

Table 3: Manifestations of Tumor Heterogeneity Contributing to Resistance

| Type of Heterogeneity | Description | Impact on Resistance to this compound |

| Genetic Heterogeneity | Variations in the DNA sequence among tumor cells, leading to different protein functions. nih.gov | Subclones may harbor mutations in genes encoding drug targets, metabolic enzymes, or DNA repair proteins. frontiersin.org |

| Epigenetic Heterogeneity | Differences in gene expression patterns not caused by changes in the DNA sequence. nih.gov | Can lead to variable expression of enzymes involved in drug metabolism or DNA repair pathways among different cell populations. nih.gov |

| Phenotypic Heterogeneity | Diverse cellular characteristics such as proliferation rates, and metabolic states. nih.gov | Some cells may reside in a quiescent state, rendering them less susceptible to drugs that target actively dividing cells. nih.gov |

Advanced Research Methodologies and Future Directions

State-of-the-Art Spectroscopic and Crystallographic Techniques

The precise elucidation of a molecule's three-dimensional structure and its physicochemical properties is fundamental to understanding its biological activity. For a compound like 1-((2-Hydroxyethoxy)methyl)uracil, a suite of sophisticated analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about its molecular framework.

While specific NMR data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of its spectral characteristics. For instance, in related 6-substituted uracil (B121893) derivatives, the proton signals of the uracil ring and its substituents are well-resolved, enabling detailed structural assignment. jppres.com The synthesis of various uracil derivatives has been confirmed using ¹H and ¹³C NMR, demonstrating the utility of these techniques in verifying the products of complex chemical reactions. chemijournal.com For example, the ¹H-NMR spectrum of 6-cyclopropyl-uracil clearly shows distinct signals for the cyclopropyl (B3062369) and uracil protons, and its ¹³C-NMR spectrum provides the corresponding carbon resonances. jppres.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 5.6 - 5.8 | - |

| H-6 | 7.5 - 7.7 | - |

| N1-CH₂ | 5.2 - 5.4 | 70 - 72 |

| O-CH₂-CH₂-OH | 3.5 - 3.7 | 60 - 62 (CH₂-OH), 70-72 (O-CH₂) |

| OH | Variable | - |

| C-2 | - | 150 - 152 |

| C-4 | - | 163 - 165 |

| C-5 | - | 101 - 103 |

| C-6 | - | 140 - 142 |

Mass Spectrometry (MS) for Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, MS would be crucial for confirming its identity and purity.

The fragmentation of uracil and its derivatives under mass spectrometric conditions typically involves cleavage of the glycosidic bond and fragmentation of the side chain. raco.cat In the case of this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of the hydroxyethoxymethyl side chain or parts thereof. libretexts.org The study of the mass spectra of various 2-thiohydantoin (B1682308) and salicylaldazine derivatives has shown that fragmentation pathways can be complex and provide detailed structural information. raco.cat

X-ray Crystallography for Ligand-Protein Complex Resolution

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule, including complex biomolecular assemblies such as ligand-protein complexes. nih.govnih.gov While a crystal structure for this compound has not been reported, this technique would be invaluable for understanding its potential interactions with a target enzyme. For example, the crystal structure of human uracil-DNA glycosylase in complex with a protein inhibitor reveals the detailed interactions within the DNA-binding groove of the enzyme. nih.gov Such information is critical for structure-based drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity.

High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of novel drug candidates is often accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. bmglabtech.comnih.govamerigoscientific.com These approaches allow for the rapid synthesis and evaluation of large libraries of compounds.

HTS involves the automated testing of thousands of compounds against a specific biological target. bmglabtech.comnih.gov For a compound like this compound, it could be included in a library of nucleoside analogs to be screened against various viral or cancer-related enzymes. chemdiv.com Combinatorial chemistry facilitates the synthesis of large and diverse chemical libraries by systematically combining different chemical building blocks. acs.orgnih.govacs.org Acyclic nucleoside libraries have been successfully synthesized using solution-phase parallel synthesis, demonstrating the feasibility of creating a wide range of analogs for biological screening. acs.orgnih.gov

Computational Biology and Chemoinformatics for Drug Discovery

Computational biology and chemoinformatics are integral to modern drug discovery, providing powerful tools for the design, analysis, and optimization of new therapeutic agents. nih.gov These in silico methods can predict the properties and biological activities of compounds, thereby reducing the time and cost associated with experimental studies.

For this compound, computational approaches could be used to:

Predict ADMET properties: Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be estimated to assess the drug-likeness of the compound. nih.gov

Perform molecular docking: Docking studies can predict the binding mode and affinity of the compound to a target protein, providing insights into its potential mechanism of action. nih.gov

Conduct molecular dynamics simulations: These simulations can provide a dynamic view of the ligand-protein interactions, helping to understand the stability of the complex. nih.gov

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models can be built for a series of related uracil derivatives to correlate their chemical structures with their biological activities. mdpi.com

Emerging Concepts in Therapeutic Strategies for Nucleobase Analogues

The field of nucleobase and nucleoside analog therapeutics is continually evolving, with new strategies emerging to improve efficacy and overcome challenges such as drug resistance and toxicity. nih.govmdpi.commanchester.ac.uk

One emerging concept is the development of prodrugs , which are inactive or less active precursors that are converted to the active drug in the body. This approach can improve the pharmacokinetic properties of a drug, such as its bioavailability and tissue targeting. manchester.ac.uk For acyclic nucleosides, prodrug strategies have been successfully employed to enhance their therapeutic potential. manchester.ac.uk

Another important strategy is the exploration of novel mechanisms of action . While many nucleoside analogs act as chain terminators of DNA or RNA synthesis, researchers are also investigating compounds that target other viral or cellular enzymes. manchester.ac.uk The discovery that some acyclic nucleosides can bind to allosteric sites on enzymes has opened up new avenues for drug design. manchester.ac.uk

Furthermore, the synthesis of N1-substituted uracil derivatives continues to be a promising area of research, with studies showing that modifications at this position can lead to potent antiviral and anticancer activity. mdpi.comresearchgate.net The therapeutic potential of uracil and its derivatives is vast, and ongoing research is likely to uncover new applications for compounds like this compound. nih.gov

Q & A

(Basic) What are the common synthetic strategies for 1-((2-hydroxyethoxy)methyl)uracil derivatives?

The synthesis of these derivatives often involves regioselective alkylation or palladium-catalyzed coupling reactions. For example, Kundu et al. (1997) developed a palladium-catalyzed method to synthesize [E]-6-(2-acylvinyl)-1-[(2-hydroxyethoxy)methyl]uracils, which allows for efficient introduction of substituents at the C-6 position while retaining antiviral activity . Key steps include:

- Regioselective alkylation : Using 2-hydroxyethoxymethyl chloride to functionalize the N1 position of uracil .

- Palladium catalysis : Enables cross-coupling reactions to introduce acylvinyl or aryl groups at C-6, enhancing structural diversity .

(Basic) How is the antiviral activity of this compound derivatives assessed in preliminary studies?

Initial antiviral evaluation typically involves two parallel assays:

Enzyme inhibition : Measuring IC50 values against HIV-1 reverse transcriptase (RT) in vitro .

Cell-based assays : Determining EC50 values in MT-4 or peripheral blood mononuclear cells (PBMCs) infected with HIV-1 .

For example, compounds like 7a–c and 9a–b showed EC50 values in the nanomolar range, outperforming Nevirapine in both assay types .

(Advanced) How do structure-activity relationship (SAR) studies inform the optimization of this compound analogs against HIV-1?

SAR studies focus on:

- C-5 and C-6 substitutions : Bulky hydrophobic groups (e.g., phenylthio at C-6) enhance RT binding by filling hydrophobic pockets. For instance, Miyasaka et al. (1989) found that 6-(phenylthio) substitution improved EC50 by 100-fold compared to unsubstituted analogs .

- N1 modifications : The 2-hydroxyethoxymethyl group is critical for solubility and bioavailability. Branched substituents (e.g., cyclopropyl at C-5) in later analogs like compound 2 reduced cytotoxicity while maintaining potency (EC50 = 63 nM, SI = 585) .

Methodologically, iterative synthesis combined with molecular docking against RT crystal structures is used to validate hypotheses .